molecular formula C8H13NO B2886077 1-But-3-ynyl-3-methylazetidin-3-ol CAS No. 1493615-26-1

1-But-3-ynyl-3-methylazetidin-3-ol

Cat. No. B2886077
CAS RN: 1493615-26-1
M. Wt: 139.198
InChI Key: ACJVWAVDIWFONE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-But-3-ynyl-3-methylazetidin-3-ol” is a chemical compound with the CAS Number: 1493615-26-1 . It has a molecular weight of 139.2 . The IUPAC name for this compound is 1-(3-butynyl)-3-methyl-3-azetidinol .


Molecular Structure Analysis

The InChI code for “1-But-3-ynyl-3-methylazetidin-3-ol” is 1S/C8H13NO/c1-3-4-5-9-6-8(2,10)7-9/h1,10H,4-7H2,2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“1-But-3-ynyl-3-methylazetidin-3-ol” is a powder at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Antibacterial Applications

1-But-3-ynyl-3-methylazetidin-3-ol has been explored in the context of developing new antibacterial agents. Oxazolidinones, a class to which this compound is related, have shown promise as antibacterial agents. The focus has been on improving their safety profile and antibacterial spectrum. For example, research has identified 4-substituted 1,2,3-triazoles as novel oxazolidinone antibacterial agents with reduced activity against monoamine oxidase A, indicating an improved safety profile (Reck et al., 2005).

Synthesis of β-Lactam Derivatives

This compound has been used in the stereoselective synthesis of β-lactam derivatives, which are crucial in the development of antibiotics. For instance, a study demonstrated a highly stereoselective synthesis of a key intermediate of 1β-methylcarbapenems using the Reformatsky reaction of 3-(2-bromopropionyl)-2-oxazolidone derivatives (Ito & Terashima, 1987).

Metal-Mediated Synthesis

The compound is also involved in metal-mediated synthesis processes. A study on metal-mediated carbonyl-1,3-butadien-2-ylation by 1,4-bis(methanesulfonyl)-2-butyne or 1,4-dibromo-2-butyne in aqueous media provides insights into the asymmetric synthesis of 3-substituted 3-hydroxy-beta-lactams, showing potential bioactivity (Alcaide, Almendros, & Rodríguez-Acebes, 2002).

Synthesis of Iminosugars

Furthermore, this compound has been used in the synthesis of polyhydroxylated azetidine iminosugars and 3-hydroxy-N-methylazetidine-2-carboxylic acid from d-glucose, illustrating its utility in the creation of glycosidase inhibitors (Lawande et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-but-3-ynyl-3-methylazetidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-4-5-9-6-8(2,10)7-9/h1,10H,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJVWAVDIWFONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)CCC#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(But-3-yn-1-yl)-3-methylazetidin-3-ol

CAS RN

1493615-26-1
Record name 1-(but-3-yn-1-yl)-3-methylazetidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.